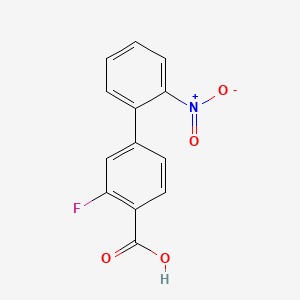

2-Fluoro-4-(2-nitrophenyl)benzoic acid

Description

2-Fluoro-4-(2-nitrophenyl)benzoic acid is a fluorinated aromatic carboxylic acid derivative characterized by a benzoic acid backbone substituted with a fluorine atom at the 2-position and a 2-nitrophenyl group at the 4-position. This compound is structurally significant due to its electron-withdrawing substituents (fluoro and nitro groups), which influence its acidity, solubility, and reactivity.

The nitro group at the ortho position on the phenyl ring enhances intermolecular interactions (e.g., hydrogen bonding) and may confer stability in crystalline structures, as observed in related compounds like 4-fluoro-2-(phenylamino)benzoic acid (). Applications of such derivatives often include roles as intermediates in pharmaceutical synthesis or biochemical probes due to their ability to modulate electronic and steric properties.

Properties

IUPAC Name |

2-fluoro-4-(2-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-11-7-8(5-6-10(11)13(16)17)9-3-1-2-4-12(9)15(18)19/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYAYZLFCWPXPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742880 | |

| Record name | 3-Fluoro-2'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-19-0 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-2′-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-nitrophenyl)benzoic acid typically involves the nitration of a fluorinated benzoic acid derivative. One common method includes the reaction of 2-fluoro-4-methyl-1-nitrobenzene with potassium dichromate in glacial acetic acid, followed by the addition of concentrated sulfuric acid. The reaction mixture is heated to 120°C for 2 hours and then allowed to cool to ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-nitrophenyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium dichromate in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction of the nitro group: 2-Fluoro-4-(2-aminophenyl)benzoic acid.

Reduction of the carboxylic acid group: 2-Fluoro-4-(2-nitrophenyl)benzyl alcohol.

Substitution of the fluorine atom: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(2-nitrophenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-nitrophenyl)benzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the fluorine and nitro groups, which can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:

- Lipophilicity: Chlorinated analogs (e.g., 2-chloro-4-(2-nitrophenyl)benzoic acid) exhibit higher lipophilicity than fluorinated derivatives, impacting membrane permeability in biological systems .

- Crystallinity: Compounds like 4-fluoro-2-(phenylamino)benzoic acid form intramolecular hydrogen bonds (N–H⋯O) and dimeric structures via O–H⋯O interactions, suggesting similar crystalline stability for the nitro-substituted analog .

Biological Activity

2-Fluoro-4-(2-nitrophenyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a fluorine atom and a nitro group. These substituents can significantly influence the biological activity of the compound, making it a subject of various research studies aimed at understanding its potential therapeutic applications and mechanisms of action.

Chemical Structure

The chemical structure of 2-Fluoro-4-(2-nitrophenyl)benzoic acid can be represented as follows:

This structure features a benzoic acid core with a fluorine atom at the 2-position and a nitrophenyl group at the 4-position, contributing to its unique reactivity and biological properties.

The biological activity of 2-Fluoro-4-(2-nitrophenyl)benzoic acid is largely attributed to its ability to interact with various biological targets. The presence of the fluorine atom can enhance lipophilicity, potentially improving membrane permeability and bioavailability. The nitro group may undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Biological Activity Studies

Recent studies have evaluated the biological activity of 2-Fluoro-4-(2-nitrophenyl)benzoic acid in various contexts:

- Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing nitro groups have shown effectiveness against Mycobacterium tuberculosis, suggesting that 2-Fluoro-4-(2-nitrophenyl)benzoic acid could possess similar activity .

- Antitumor Activity : A study evaluated the cytotoxic effects of related compounds on cancer cell lines. The results indicated that modifications on the benzoic acid core could lead to varying degrees of cytotoxicity, highlighting the potential for 2-Fluoro-4-(2-nitrophenyl)benzoic acid as an anticancer agent .

- Enzyme Inhibition : Preliminary data suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be relevant for drug design targeting metabolic disorders.

Case Study 1: Antimycobacterial Activity

A series of derivatives based on benzoic acid were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value comparable to established antitubercular agents, indicating that structural modifications, including those found in 2-Fluoro-4-(2-nitrophenyl)benzoic acid, can lead to promising antitubercular candidates .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 3m | 4 | Highly active against M. tuberculosis |

| Control | 0.0625 | Standard antitubercular agent |

Case Study 2: Cytotoxicity Evaluation

In vitro studies assessed the cytotoxic effects of several nitro-substituted benzoic acids on different cancer cell lines. The findings suggested that certain substitutions led to enhanced cytotoxicity, with implications for developing new cancer therapies based on compounds like 2-Fluoro-4-(2-nitrophenyl)benzoic acid .

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| HeLa | 10 | Moderate cytotoxicity |

| MCF-7 | 5 | High cytotoxicity |

| A549 | >20 | Low cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.